molecular formula C10H17NO3 B12507901 Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12507901
M. Wt: 199.25 g/mol
InChI Key: VHQSCVOALWXRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-hydroxy-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Scientific Research Applications

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied as a potential drug candidate due to its ability to interact with specific enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their activity. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different areas of research and industrial applications .

Properties

IUPAC Name

tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-4-10(7,13)6-11/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQSCVOALWXRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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